![molecular formula C21H25ClN4O6S2 B2962819 N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride CAS No. 1216377-00-2](/img/structure/B2962819.png)
N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClN4O6S2 and its molecular weight is 529.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Polymer and Material Science
A novel cationic polymer, synthesized by free-radical polymerization, demonstrates a unique light-switchable property from a cationic to zwitterionic form. This polymer can condense and release double-strand DNA upon light irradiation, showcasing potential in gene delivery systems. Moreover, its ability to switch antibacterial activity presents applications in creating non-toxic materials for biomedical uses (Sobolčiak et al., 2013).
Antiviral Research
In the context of antiviral research, specific structural analogues of the compound have shown to selectively inhibit cytomegalovirus (CMV) replication without affecting viral DNA synthesis, translation, or transcription. This indicates its potential as a therapeutic agent for CMV infections, with studies pointing to its mechanism of action involving interference with viral DNA maturation and packaging (Buerger et al., 2001).
Photodynamic Therapy for Cancer
The compound has been explored for its utility in photodynamic therapy (PDT) for cancer treatment. New derivatives synthesized and characterized for their photophysical and photochemical properties in dimethyl sulfoxide have shown promising results as photosensitizers. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable candidates for Type II PDT mechanisms (Pişkin et al., 2020).
Antimicrobial and Antifungal Activity
Derivatives synthesized from the compound have demonstrated moderate activity against bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents, offering a new approach to tackling drug-resistant microbial strains (Vinusha et al., 2015).
Molecular Docking and Bioassay Studies
Molecular docking and bioassay studies have been conducted on derivatives to evaluate their potential as cyclooxygenase-2 inhibitors. These studies provide insights into the compound's interactions within the active site of enzymes, suggesting its application in drug discovery and development for inflammatory diseases (Al-Hourani et al., 2016).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S2.ClH/c1-23(2)11-12-24(21-22-18-9-4-15(25(27)28)14-19(18)32-21)20(26)10-13-33(29,30)17-7-5-16(31-3)6-8-17;/h4-9,14H,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBLZHSHICPLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

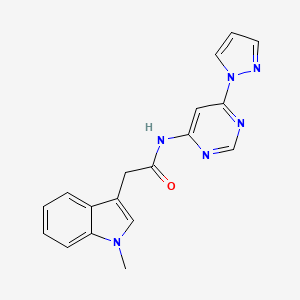
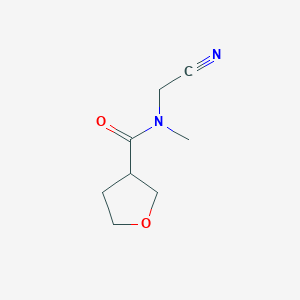
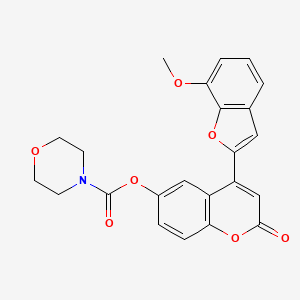
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962744.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2962745.png)
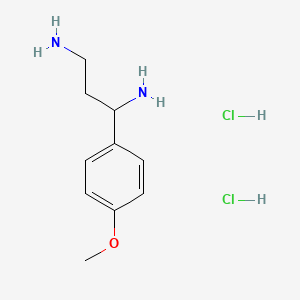
![3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2962747.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2962749.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2962750.png)
![2-(3-Hydroxypropyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962751.png)
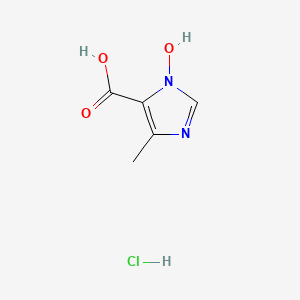
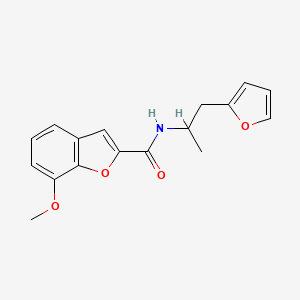
![1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2962757.png)
![N-[(1-Benzylazetidin-2-yl)methyl]prop-2-enamide](/img/structure/B2962759.png)